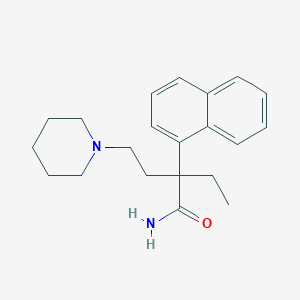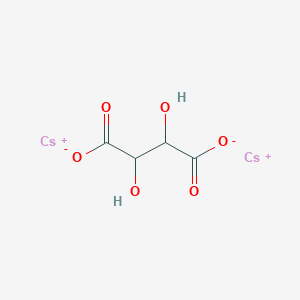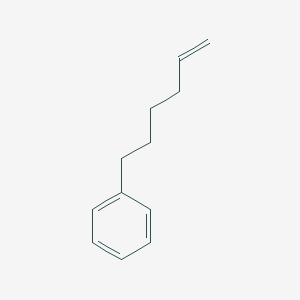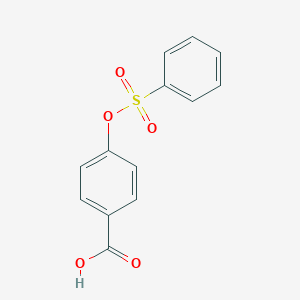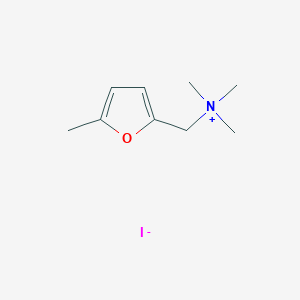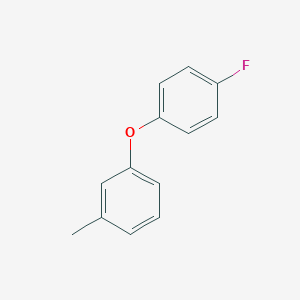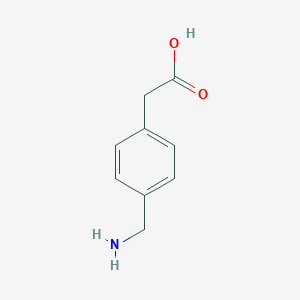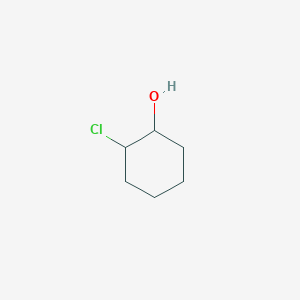![molecular formula C13H10N4O6 B073182 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol CAS No. 1237-66-7](/img/structure/B73182.png)
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol, also known as DNPH, is a chemical compound that has been widely used in scientific research for over a century. DNPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular formula of C13H10N4O5 and a molecular weight of 306.2 g/mol.
作用机制
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol reacts with carbonyl compounds to form stable hydrazones, which can be easily detected and quantified using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). The reaction between 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol and carbonyl compounds is highly specific and does not interfere with other functional groups present in the sample.
生化和生理效应
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be a relatively safe reagent when handled and used properly in laboratory settings.
实验室实验的优点和局限性
The use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol as a reagent for the detection and quantification of carbonyl compounds has several advantages, including high specificity, sensitivity, and reproducibility. 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol is also relatively inexpensive and easy to use. However, there are some limitations to its use, including the need for specialized equipment and expertise to perform the analysis. In addition, 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can react with other functional groups present in the sample, leading to false-positive results.
未来方向
There are several future directions for the use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in scientific research. One area of interest is the development of new analytical techniques for the detection and quantification of carbonyl compounds using 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol. Another area of interest is the application of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in the study of oxidative stress and aging-related diseases, as carbonyl compounds are known to be involved in these processes. Finally, the use of 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol in environmental monitoring and food safety analysis is also an area of potential future research.
合成方法
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can be synthesized through a simple reaction between 2,4-dinitrophenylhydrazine and benzene-1,3-diol. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and produces 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol as a yellow precipitate. The purity of the synthesized 4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol can be improved through recrystallization from ethanol or acetone.
科学研究应用
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon atom double-bonded to an oxygen atom. They are present in a wide range of natural and synthetic compounds, including aldehydes, ketones, and carboxylic acids.
属性
CAS 编号 |
1237-66-7 |
|---|---|
产品名称 |
4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol |
分子式 |
C13H10N4O6 |
分子量 |
318.24 g/mol |
IUPAC 名称 |
4-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H10N4O6/c18-10-3-1-8(13(19)6-10)7-14-15-11-4-2-9(16(20)21)5-12(11)17(22)23/h1-7,15,18-19H |
InChI 键 |
CGIRQHNYEBSMOM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



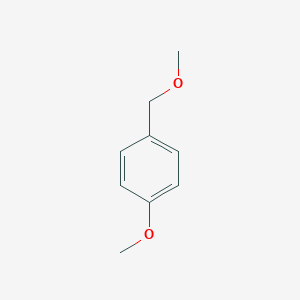
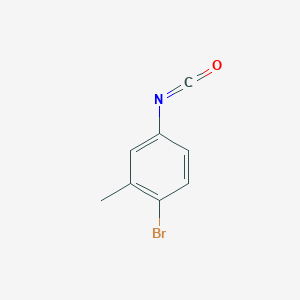
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
